molecular formula C17H20N2O4 B12175823 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(prop-2-en-1-yl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12175823
M. Wt: 316.35 g/mol
InChI Key: GUBBFBQTYKJRDS-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. This compound features a benzazepine core with methoxy and acetamide functional groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(prop-2-en-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzazepine Core: Starting from a suitable aromatic precursor, the benzazepine core can be constructed through cyclization reactions.

    Introduction of Methoxy Groups: Methoxylation of the aromatic ring can be achieved using methanol and a suitable catalyst.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Allylation: The prop-2-en-1-yl group can be attached via allylation reactions using allyl bromide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl group in the benzazepine core, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or allyl groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its pharmacological properties for potential therapeutic uses.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the methoxy groups and a similar core structure.

    2-(2,3-Dimethoxyphenyl)-N-(prop-2-en-1-yl)acetamide: Similar functional groups but different core structure.

Uniqueness

The unique combination of the benzazepine core with methoxy and acetamide groups in 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(prop-2-en-1-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C17H20N2O4/c1-4-6-18-16(20)11-19-7-5-12-8-14(22-2)15(23-3)9-13(12)10-17(19)21/h4-5,7-9H,1,6,10-11H2,2-3H3,(H,18,20)

InChI Key

GUBBFBQTYKJRDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCC=C)OC

Origin of Product

United States

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